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molecular formula C6H3FINO2 B1295736 1-Fluoro-3-iodo-5-nitrobenzene CAS No. 3819-88-3

1-Fluoro-3-iodo-5-nitrobenzene

Cat. No. B1295736
M. Wt: 267 g/mol
InChI Key: MXPYCSFCKXSPAB-UHFFFAOYSA-N
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Patent
US05994544

Procedure details

6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline (Compound 280, structure 4 of Scheme II, where R1 =5-fluoro-3-nitrophenyl) 1-Fluoro-3-nitroidobenzene To a 25 mL round-bottom flask equivuipped with a magnetic stir bar 3-iodo-5-nitroaniline (543.3 mg 2.06 mmol) and methylene chloride (10 mL) were added under nitrogen. Nitrogen was bubbled through the colorless solution for 15 min. The solution was cooled to 0° C. in an ice bath. At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion making a cloudy precipitate. The reaction was allowed to continue stirring for 2 hours. The mixture was kept under nitrogen as 10 mL dry, deoxygenated ortho-dichlorobenzene was added. A distillation apparatus was fitted to the reaction flask. The flask was place din an oil bath and was heated until the material had completely distilled over. The crude product was isolated by washing the residue through a short column (74 mL silica, hexane). Purification by silica gel chromatography (74 mL silica, hexane) afforded 279.4 mg (50%) of 5-fluoro-3-nitroiodobenzene. Data for 5-fluoro-3-nitroiodobenzene: 1H NMR (400 MHz, acetone-d6) 8.36 (s, 1 H), 8.00 (m, 2 H).
Name
6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Compound 280
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
543.3 mg
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6](C2C=C3C(=CC=2)NC(C)(C)C=C3C)[CH:7]=1.[I:24]C1C=C(C=C([N+]([O-])=O)C=1)N>C(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]([N+:21]([O-:23])=[O:22])[CH:5]=[C:6]([I:24])[CH:7]=1

Inputs

Step One
Name
6-(5-Fluoro-3-nitrophenyl)-1,2-dihydro-2,2,4-trimethylquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
Name
Compound 280
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C(C1)C=1C=C2C(=CC(NC2=CC1)(C)C)C)[N+](=O)[O-]
Step Two
Name
Quantity
543.3 mg
Type
reactant
Smiles
IC=1C=C(N)C=C(C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to continue stirring for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through the colorless solution for 15 min
Duration
15 min
ADDITION
Type
ADDITION
Details
At that point approximately 500 mg nitrosonium tetrafluoroborate was added in one portion
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
deoxygenated ortho-dichlorobenzene
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
A distillation apparatus was fitted to the reaction flask
TEMPERATURE
Type
TEMPERATURE
Details
was heated until the material
DISTILLATION
Type
DISTILLATION
Details
had completely distilled over
CUSTOM
Type
CUSTOM
Details
The crude product was isolated
WASH
Type
WASH
Details
by washing the residue through a short column (74 mL silica, hexane)
CUSTOM
Type
CUSTOM
Details
Purification by silica gel chromatography (74 mL silica, hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)I)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 279.4 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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